2-Chloro-1-(4-nitrophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMHYUFNDAZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295025 | |
| Record name | 2-chloro-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-49-0 | |
| Record name | NSC99337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 1 4 Nitrophenyl Ethanone
Established Laboratory Synthesis Routes
Preparation from Halogenated Acetophenone (B1666503) Precursors
A primary method for synthesizing 2-Chloro-1-(4-nitrophenyl)ethanone involves the halogen exchange of a precursor such as 2-Bromo-1-(4-nitrophenyl)ethanone. This type of transformation is a common strategy for producing α-chloro ketones. The reaction typically proceeds by treating the bromo-acetophenone derivative with a chloride source.
Research has demonstrated the conversion of various bromoacetophenones to their corresponding chloroacetophenones. For instance, the synthesis of this compound (2e) from its bromo-precursor can be achieved with high efficiency. rsc.org This method is part of a broader strategy applicable to a range of substituted acetophenones, indicating its robustness. The general transformation involves the displacement of the bromine atom with a chlorine atom, a reaction often facilitated by the use of specific reagents in a suitable solvent system.
High-Yielding Aqueous Synthesis Procedures
High-yield synthesis of this compound has been successfully demonstrated using aqueous conditions. rsc.org This approach is noteworthy for its efficiency and use of a more environmentally benign solvent. In a typical procedure, the corresponding bromo-acetophenone precursor is reacted to yield the desired chloro-acetophenone derivative. For this compound, this aqueous method has been shown to produce the compound in near-quantitative yields. rsc.org The reaction's success in an aqueous medium presents a significant advantage over traditional organic solvent-based syntheses.
Catalyst-Assisted and Modified Synthetic Approaches
Utilization of Sulfonyl Chlorides and Related Reagents in Organic Solvents
An effective modified approach for the synthesis of this compound involves the use of sulfonyl chlorides, such as benzenesulfonyl chloride (PhSO₂Cl), in an organic solvent. rsc.org This method facilitates the conversion of bromoacetophenone precursors to their chloro counterparts. When 2-Bromo-1-(4-nitrophenyl)ethanone is treated with benzenesulfonyl chloride in acetonitrile (B52724) and heated, a halogen exchange occurs, yielding this compound. rsc.org This reaction has been reported to proceed to completion, achieving a yield of over 99%. rsc.org
The table below summarizes the reaction conditions and outcomes for this synthetic approach.
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
| 2-Bromo-1-(4-nitrophenyl)ethanone | PhSO₂Cl | Acetonitrile | 85°C | 2.5 h | >99% |
| Data derived from a study on high-yielding synthesis procedures. rsc.org |
Formation Pathways as Chemical Intermediates
This compound is a valuable chemical intermediate, serving as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloroacetyl group and an electron-withdrawing nitro group, allows for various chemical transformations.
For example, it is a precursor in the synthesis of aminoalcohol derivatives. The reaction of this compound can lead to the formation of oxiranes, such as p-nitrophenyloxirane, which can then be reacted with amines like p-chlorobenzylamine to produce substituted aminoethanols. researchgate.net These resulting structures are studied for potential pharmacological activities. researchgate.net Furthermore, this compound is used in the synthesis of heterocyclic systems, such as 1,3,4-oxadiazoles, which are known to be metabolically stable and are explored in drug design. bohrium.com The reactivity of the α-chloro position allows for nucleophilic substitution, making it a key component in constructing larger molecular frameworks.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 4 Nitrophenyl Ethanone
Nucleophilic Substitution Reactions at the α-Chloro Position
The presence of the chlorine atom on the carbon adjacent (α-position) to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion, which is a good leaving group.
2-Chloro-1-(4-nitrophenyl)ethanone readily undergoes nucleophilic substitution with various nitrogen-based nucleophiles. Primary and secondary amines, for instance, can displace the α-chloride to form α-aminoketones, which are important precursors for many biologically active molecules. wikipedia.org The reaction proceeds via a standard SN2 mechanism.
The reaction with hydrazine (B178648) and its derivatives is also a common transformation. For example, condensation with hydrazine hydrate (B1144303) can lead to the formation of hydrazones, which can then be used in the synthesis of various heterocyclic systems like pyrazoles. pau.edu.tryoutube.com The initial step is the nucleophilic attack of the hydrazine on the electrophilic α-carbon.
Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amines | Base, various solvents | α-Amino ketone | wikipedia.org |
| Hydrazine Hydrate | Ethanol (B145695), reflux | Hydrazone derivative | journals.co.za |
| Phenylhydrazine | N/A | Phenylhydrazone derivative | pau.edu.tr |
This table presents typical reaction types. Specific products depend on the exact reactants and conditions.
Similarly to nitrogen nucleophiles, sulfur-based nucleophiles such as thiols (mercaptans) can react with this compound. The reaction involves the attack of the sulfur nucleophile on the α-carbon, leading to the formation of α-thioketones. wikipedia.org These reactions are often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The resulting α-arylthio-4-nitroacetophenones are versatile intermediates. For instance, the reaction of related dithiol compounds with chloro-nitro-aromatics demonstrates the high nucleophilicity of sulfur towards such substrates. rsc.org
Table 2: Example of Reaction with a Sulfur-Based Nucleophile
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|
This table illustrates a general reaction. Specific products depend on the thiol used.
Transformations Involving the Carbonyl Moiety
The carbonyl group in this compound can undergo typical ketone reactions, most notably reduction to an alcohol or oxidation.
The ketone functionality can be reduced to a secondary alcohol, yielding 2-chloro-1-(4-nitrophenyl)ethanol. Several methods are available for this transformation, with the choice of reagent being crucial to avoid side reactions, such as reduction of the nitro group or substitution of the chlorine.
Hydride Reductants: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. youtube.commasterorganicchemistry.com It is generally chemoselective for carbonyls over nitro groups. Studies on the NaBH₄ reduction of similar aromatic ketones have been extensively reported. journals.co.zaresearchgate.netresearchgate.net
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst with a sacrificial alcohol (e.g., isopropanol). The MPV reduction is highly chemoselective and is known to reduce aldehydes and ketones without affecting other reducible groups like nitro compounds or halogens. wikipedia.orgpau.edu.trtandfonline.com It is a valuable method for the reduction of α-chloroketones. nih.gov
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Pd, Raney Nickel) can reduce ketones, it often reduces other functional groups as well, such as nitro groups and carbon-halogen bonds. libretexts.org Selective hydrogenation of the carbonyl group in the presence of a nitro group is challenging and typically requires specialized catalysts or conditions. rsc.orgnih.gov
Table 3: Common Carbonyl Reduction Methods
| Method | Reagent(s) | Typical Product | Key Feature | Reference |
|---|---|---|---|---|
| Hydride Reduction | NaBH₄, Methanol/Ethanol | 2-Chloro-1-(4-nitrophenyl)ethanol | Good selectivity for carbonyl | masterorganicchemistry.com |
| MPV Reduction | Al(O-i-Pr)₃, Isopropanol | 2-Chloro-1-(4-nitrophenyl)ethanol | High chemoselectivity | wikipedia.orgpau.edu.tr |
While ketones are generally resistant to oxidation compared to aldehydes, the ethanone (B97240) group of this compound can be oxidized under strong conditions. This typically involves cleavage of the carbon-carbon bond between the carbonyl and the chloromethyl group. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the related 1-(2-chloro-4-nitrophenyl)ethanone (B108511) to the corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid. Similarly, chromic acid (H₂CrO₄), often generated in situ, is a powerful oxidizing agent capable of such transformations, though its use is limited due to toxicity. masterorganicchemistry.com
Reactivity Influenced by Aromatic Substituents
The nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (though reactions at the α-carbon are typically faster). More importantly for the reactions discussed here, its electron-withdrawing effect is transmitted through the aromatic system to the acetyl group.
This inductive and resonance withdrawal of electron density enhances the electrophilic character of the carbonyl carbon and, significantly, the adjacent α-carbon. This makes the α-carbon a prime target for nucleophiles, facilitating the SN2 displacement of the chloride. The stabilization of the negative charge in the transition state of the nucleophilic attack is a key factor in the high reactivity of the α-chloro position. Research on structure-reactivity correlations confirms that electron-withdrawing substituents generally enhance the rate of nucleophilic substitution reactions.
Electron-Withdrawing Effects of the Nitro Group
The chemical behavior of this compound is profoundly influenced by the electronic properties of its substituents. The nitro group (NO₂) at the para-position of the phenyl ring, in conjunction with the adjacent chloro and ketone groups, plays a critical role in dictating the molecule's reactivity. The nitro group is a potent electron-withdrawing group, a characteristic that significantly enhances the electrophilicity of the molecule. cymitquimica.comontosight.ai This effect arises from both induction (through the sigma bonds) and resonance (delocalization of electron density from the ring into the nitro group).
This strong electron-withdrawing nature activates the benzylic carbon (the carbon atom bonded to both the chlorine and the carbonyl group) toward nucleophilic attack. The withdrawal of electron density makes this carbon more electron-deficient and thus a more favorable target for nucleophiles. Furthermore, the nitro group helps to stabilize the negatively charged transition state formed during nucleophilic substitution reactions, thereby lowering the activation energy and increasing the reaction rate. This electronic influence makes the chlorine atom a good leaving group and facilitates a variety of substitution and condensation reactions. The combined electron-withdrawing effects of the nitro and chloro groups are key to the compound's utility as an intermediate in organic synthesis. cymitquimica.com
Regioselectivity in Reactions
Regioselectivity refers to the preference for a chemical reaction to occur at one position or orientation over others. In the case of this compound, the molecule presents several potential sites for chemical attack. However, reactions involving nucleophiles predominantly occur at the α-carbon—the carbon atom bearing the chlorine substituent.
This high degree of regioselectivity is a direct consequence of the electronic environment established by the functional groups. The carbonyl group and the para-nitrophenyl (B135317) group work in concert to make the α-carbon highly electrophilic. Nucleophilic substitution reactions, therefore, selectively target this position, leading to the displacement of the chloride ion. While other reaction pathways might be conceivable, such as attack at the carbonyl carbon or nucleophilic aromatic substitution on the ring, the displacement of the α-chloro substituent is the most kinetically and thermodynamically favored pathway under typical conditions. mdpi.com Studies on the aminolysis of analogous substrates, such as 2-chloro-4-nitrophenyl X-substituted-benzoates, focus exclusively on the kinetics of the displacement of the chloro group, implicitly confirming this as the primary reaction site. koreascience.kr
Advanced Mechanistic Elucidations
Detailed mechanistic studies provide deep insights into the reaction pathways of this compound and its analogs. These investigations utilize kinetic data and linear free energy relationships to dissect the individual steps of a reaction.
Kinetic Studies of Nucleophilic Displacement Reactions
Kinetic studies on the nucleophilic displacement reactions of substrates structurally similar to this compound, such as 2-chloro-4-nitrophenyl X-substituted-benzoates, have been conducted to elucidate the reaction mechanism. These reactions are typically monitored spectrophotometrically, and second-order rate constants (kN) are determined under pseudo-first-order conditions. koreascience.kr
A study on the aminolysis of 2-chloro-4-nitrophenyl benzoate (B1203000) with a series of primary amines in 80 mol % H₂O / 20 mol % DMSO at 25.0 °C revealed how the nucleophile's structure and basicity affect the reaction rate. koreascience.kr As shown in the table below, the rate constant generally increases with the basicity (pKₐ) of the amine.
| Primary Amine Nucleophile | pKₐ | kₙ (M⁻¹s⁻¹) |
| Hydrazine | 8.21 | 2.01 |
| Glycylglycine (B550881) | 8.25 | 0.0813 |
| Glycine ethyl ester | 7.80 | 0.0215 |
| n-Butylamine | 10.7 | 1.83 |
| Ethylenediamine | 10.1 | 0.776 |
Table 1: Second-order rate constants (kₙ) for the reaction of 2-chloro-4-nitrophenyl benzoate with various primary amines. Data sourced from a kinetic study on analogous substrates, illustrating the dependence of reaction rate on the nucleophile. koreascience.kr
Analysis of Rate-Determining Steps in Reaction Pathways
In the aminolysis of 2-chloro-4-nitrophenyl benzoate, a downwardly curving Brønsted-type plot was observed. koreascience.kr This curvature is a classic indicator of a change in the rate-determining step.
For weakly basic amines (low pKₐ): The breakdown of the tetrahedral intermediate to form the products is the slow, rate-determining step.
For strongly basic amines (high pKₐ): The initial nucleophilic attack and formation of the tetrahedral intermediate becomes the rate-determining step. koreascience.kracs.org
This shift occurs because highly basic amines are poor leaving groups, making the expulsion of the amine from the intermediate slower, thus the initial attack (k₁) is rate-limiting. Conversely, for weakly basic amines, which are good leaving groups, the initial attack is faster and reversible, making the subsequent breakdown of the intermediate (k₂) the rate-limiting step.
Investigation of the α-Effect in Nucleophilic Reactivity
The α-effect describes the phenomenon where a nucleophile containing an atom with one or more nonbonding electron pairs adjacent (α) to the nucleophilic center exhibits significantly higher reactivity than would be predicted based on its Brønsted basicity alone. koreascience.kr Hydrazine (H₂NNH₂) is a classic α-effect nucleophile.
Kinetic studies on the reactions of 2-chloro-4-nitrophenyl benzoates have been used to investigate and quantify the α-effect. koreascience.kr By comparing the reactivity of hydrazine (an α-nucleophile) with a "normal" primary amine of similar basicity, such as glycylglycine, the magnitude of the α-effect can be determined. For the reaction with 2-chloro-4-nitrophenyl benzoate, hydrazine was found to be 24.7 times more reactive than glycylglycine, despite having a slightly lower pKₐ. koreascience.kr This enhanced reactivity is a clear manifestation of the α-effect, which is often attributed to factors such as stabilization of the transition state through interaction with the adjacent lone pair or ground-state destabilization of the nucleophile.
Application of Linear Free Energy Relationships (LFERs)
Linear Free Energy Relationships (LFERs), such as the Hammett and Yukawa-Tsuno equations, are powerful tools used to probe reaction mechanisms by correlating reaction rates with substituent electronic effects. numberanalytics.comlibretexts.org They provide a quantitative framework for understanding how changes in a reactant's structure influence its reactivity. numberanalytics.com
In the study of the aminolysis of a series of 2-chloro-4-nitrophenyl X-substituted-benzoates, researchers employed LFERs to analyze the influence of the substituent X on the reaction rate. koreascience.kr
Hammett Plots: When the reaction rates with hydrazine and glycylglycine were plotted against the Hammett substituent constant (σₓ), the plots were nonlinear.
Yukawa-Tsuno Plots: In contrast, applying the Yukawa-Tsuno equation, which accounts for resonance effects, resulted in excellent linear correlations. koreascience.krresearchgate.net
The success of the Yukawa-Tsuno plot (log kₓ/kₙ = ρₓ(σₓ + r(σ⁺ₓ - σₓ))) indicated that the nonlinearity of the Hammett plot was not due to a change in the rate-determining step. Instead, it was caused by the stabilization of the ground state of the substrate through resonance interactions between an electron-donating group (EDG) in the X position and the reaction center. koreascience.kr The parameters obtained from the Yukawa-Tsuno analysis provide quantitative insight into the nature of the transition state.
| Nucleophile | ρₓ | r |
| Hydrazine | 1.35 | 0.57 |
| Glycylglycine | 1.22 | 0.59 |
Table 2: Yukawa-Tsuno parameters for the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with primary amines. The ρₓ value indicates the sensitivity of the reaction to substituent effects, while the r value quantifies the extent of resonance interaction. koreascience.kr
Brønsted-Type Plots
A Brønsted-type plot correlates the logarithm of the rate constant (log kN) for a series of related nucleophiles with the pKa of their conjugate acids. The slope of this plot, known as the Brønsted coefficient (βnuc), provides insight into the transition state structure of the rate-determining step. A βnuc value between 0 and 1 reflects the degree of bond formation between the nucleophile and the electrophilic center in the transition state.
In studies of the aminolysis of related substrates like 2-chloro-4-nitrophenyl benzoate, the Brønsted-type plot for reactions with a series of primary amines was found to be nonlinear, exhibiting a downward curvature. koreascience.kr This curvature is a significant mechanistic indicator, often interpreted as evidence for a stepwise reaction mechanism involving a tetrahedral intermediate, with a change in the rate-determining step (RDS). koreascience.kr
For highly basic amines, the formation of the tetrahedral intermediate is fast, and its breakdown to products is the rate-determining step. Conversely, for weakly basic amines, the formation of the intermediate is the slower, rate-determining step. researchgate.net The slope of the Brønsted plot (βnuc) can change from a larger value at lower pKa to a smaller value at higher pKa, reflecting this shift. researchgate.net For instance, in the aminolysis of 4-nitrophenyl phenyl carbonate with secondary amines, the βnuc value decreased from 0.98 to 0.26 as the amine basicity increased, signifying a change in the RDS. researchgate.net
A linear Brønsted-type plot, on the other hand, suggests that the rate-determining step does not change over the series of nucleophiles studied. uchile.cl For example, the reactions of 2-chloro-4-nitrophenyl picolinate (B1231196) with a series of quinuclidines yielded a linear Brønsted plot with a βnuc value of 0.83. colab.ws Such a high value indicates that bond formation is significantly advanced in the transition state of the rate-determining step. nih.gov
Table 1: Representative Brønsted βnuc Values for Reactions of Related Carbonyl Compounds
| Electrophile | Nucleophile Series | βnuc Value | Implication | Reference |
|---|---|---|---|---|
| 2-chloro-4-nitrophenyl benzoate | Primary amines | Downward curve | Stepwise mechanism, change in RDS | koreascience.kr |
| 4-nitrophenyl phenyl carbonate | Secondary amines | 0.98 -> 0.26 | Stepwise mechanism, change in RDS | researchgate.net |
| 2-chloro-4-nitrophenyl picolinate | Quinuclidines | 0.83 | Linear plot, bond formation advanced in TS | colab.ws |
Hammett and Yukawa-Tsuno Plots
The influence of electronic effects of substituents on the reaction rate is quantified using Hammett plots. These plots correlate the logarithm of the rate constants (log k) for a series of substituted substrates against the appropriate substituent constant (σ, σ⁺, or σ⁻). The slope of this plot is the reaction constant (ρ), which indicates the sensitivity of the reaction to electronic effects.
In the aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates, Hammett plots for the reactions with nucleophiles like hydrazine and glycylglycine were found to be nonlinear. koreascience.kr Such nonlinear plots can suggest a change in the reaction mechanism or rate-determining step across the substituent series. However, an alternative and often more precise explanation is the stabilization of the ground state of the substrate by resonance interactions, especially with strong electron-donating groups (EDGs). acs.orgkoreascience.kr
To account for this resonance effect, the Yukawa-Tsuno equation is employed: log(kX/kH) = ρ(σ + r(σ⁺ - σ))
Here, ρ is the reaction constant, σ and σ⁺ are the normal and resonance substituent constants, and 'r' is a parameter that reflects the extent of resonance contribution. An excellent linear correlation with the Yukawa-Tsuno plot, despite a nonlinear Hammett plot, indicates that the mechanism does not change, but that there is significant resonance interaction between the substituent and the reaction center in the ground state or transition state. acs.orgresearchgate.net
For the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine and glycylglycine, the Yukawa-Tsuno plots were indeed linear, with ρX values of 1.22-1.35 and r values of 0.57-0.59. koreascience.kr This linearity confirms a consistent reaction mechanism and points to stabilization of the ground state of the substrate when an electron-donating group is present. koreascience.kr The positive ρX value indicates that the reaction is accelerated by electron-withdrawing groups, which favor the nucleophilic attack on the electron-deficient carbonyl carbon. The 'r' value between 0.5 and 0.6 suggests a moderate level of resonance interaction.
Table 2: Hammett and Yukawa-Tsuno Parameters for Aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates
| Nucleophile | Plot Type | ρX Value | r Value | Correlation | Implication | Reference |
|---|---|---|---|---|---|---|
| Hydrazine | Hammett | --- | --- | Nonlinear | Change in RDS or ground-state effect | koreascience.kr |
| Hydrazine | Yukawa-Tsuno | 1.35 | 0.59 | Excellent linear | Ground-state stabilization by EDGs | koreascience.kr |
| Glycylglycine | Hammett | --- | --- | Nonlinear | Change in RDS or ground-state effect | koreascience.kr |
Applications of 2 Chloro 1 4 Nitrophenyl Ethanone in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The reactivity of the α-chloro position in 2-Chloro-1-(4-nitrophenyl)ethanone makes it an ideal starting material for the synthesis of various heterocyclic systems through nucleophilic substitution and subsequent cyclization reactions.
Construction of Pyrimidines and Benzodiazepines
This compound serves as a key building block in the synthesis of pyrimidine (B1678525) and benzodiazepine (B76468) derivatives, which are classes of heterocyclic compounds with significant pharmacological interest. The synthesis often involves the reaction of the α-chloro ketone with suitable binucleophiles. For instance, reaction with amidines or related compounds can lead to the formation of pyrimidine rings.
Similarly, the synthesis of benzodiazepines, a class of psychoactive drugs, can utilize this compound. For example, the reaction of this compound with o-phenylenediamines can lead to the formation of 1,5-benzodiazepine scaffolds. nih.govtbzmed.ac.irnih.gov The specific reaction conditions and the nature of the substituents on the reactants can be varied to produce a diverse library of benzodiazepine analogues for further biological evaluation. nih.govtbzmed.ac.irnih.gov
Synthesis of Other Diverse Heterocyclic Scaffolds
Beyond pyrimidines and benzodiazepines, this compound is employed in the synthesis of a broad range of other heterocyclic scaffolds. Its reaction with various nucleophiles opens pathways to numerous five- and six-membered rings containing nitrogen, sulfur, or oxygen. For example, it can be used to synthesize imidazole (B134444) and thiazole (B1198619) derivatives, which are known for their therapeutic applications. researchgate.net The reaction with hydrazine (B178648) carbothioamide, for instance, can yield imidazole-thiazole hybrids. researchgate.net Furthermore, its derivatives can be used to create complex structures like tetrahydroisoquinolines and thieno[2,3-c]isoquinolines. nih.gov
Role in Complex Molecular Architecture Development
The chemical properties of this compound also make it a valuable component in the construction of larger, more intricate molecular structures with specific functions.
Participation in Friedel-Crafts Alkylation for Functional Material Synthesis (e.g., Fluorescent Dyes, Polymers)
The electron-withdrawing nature of the nitro group in this compound influences its reactivity in electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation. This reaction can be utilized to attach the nitrophenyl ethanone (B97240) moiety to other aromatic systems, leading to the synthesis of functional materials. While direct examples involving this compound in the synthesis of fluorescent dyes and polymers are not extensively detailed in the provided search results, the analogous compound 2-Chloro-1-(4-hydroxyphenyl)ethanone is noted to participate in such reactions to create fluorescent dyes and polymers. This suggests a potential application for the title compound, where the nitro group could be later modified to tune the electronic and optical properties of the resulting materials. The Friedel-Crafts reaction is a powerful tool for creating complex aromatic structures, and the reactivity of this chloro-ketone makes it a candidate for such transformations. science.gov
Intermediate in the Production of Specific Chemical Agents (e.g., Phosphonate (B1237965) Herbicides)
This compound is a documented precursor in the synthesis of certain chemical agents, including phosphonate herbicides. biosynth.com The synthesis of these herbicides can involve the reaction of the chloro-ketone with organophosphorus reagents. The resulting phosphonate esters are a class of compounds known for their biological activity. mdpi.com This application highlights the industrial relevance of this compound as a key intermediate in the production of agrochemicals.
Building Block for Elaborate Organic Frameworks
The concept of using well-defined molecular building blocks to construct larger, ordered structures is central to the development of metal-organic frameworks (MOFs) and other complex organic materials. mdpi.com While the direct incorporation of this compound into MOFs is not explicitly detailed in the provided search results, its structural features make it a plausible candidate as a building block. The reactive chloro and keto groups, along with the potential for modification of the nitro group, offer multiple points for covalent bond formation, which is essential for creating extended, porous frameworks. mdpi.com The synthesis of such frameworks often relies on the self-assembly of organic ligands with metal ions or clusters, and the versatility of this compound could be exploited in the design of novel functional materials. mdpi.com
Utilization in Coordination Chemistry and Materials Science
Synthesis of Metal Coordination Compounds
The primary route to utilizing this compound in coordination chemistry is through its conversion into Schiff base ligands. Schiff bases, which contain an azomethine or imine group (-C=N-), are readily formed by the condensation reaction between a primary amine and a carbonyl compound like this compound. nanobioletters.comekb.eg These ligands, particularly those containing additional donor atoms such as oxygen or nitrogen, are excellent chelating agents for a wide array of transition metal ions. nanobioletters.comnih.gov
The general synthetic strategy involves reacting this compound with a suitable amine, such as a substituted aniline, diamine, or hydrazine derivative. The resulting Schiff base ligand, which incorporates the 1-(4-nitrophenyl)ethanone backbone, can then be reacted with various metal salts (e.g., acetates, chlorides) to yield stable metal complexes. ekb.egbohrium.com The nitrogen atom of the imine group and often the carbonyl oxygen atom can coordinate to the metal center, leading to the formation of bidentate or polydentate ligand-metal complexes. researchgate.net
A specific example is the synthesis of the ligand 2-chloro-6-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}pyridine. This ligand is prepared and subsequently reacted with a zinc(II) salt to form a new binuclear Zn(II) complex. bohrium.com The synthesis and characterization of this ligand and its corresponding complex demonstrate the successful integration of the this compound framework into a coordination compound.
| Precursor | Derived Ligand | Metal Ion | Resulting Complex | Reference |
|---|---|---|---|---|
| This compound | 2-chloro-6-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}pyridine | Zn(II) | Binuclear Zn(II) complex | bohrium.com |
Development of Catalytically Active or Advanced Material Systems
The metal complexes derived from this compound are of significant interest for their potential in creating catalytically active systems and advanced functional materials. The incorporation of a metal center into an organic ligand framework can introduce or enhance catalytic activity for a variety of organic transformations. nih.govarabjchem.org
Schiff base complexes are particularly notable for their catalytic prowess. researchgate.net For instance, ruthenium(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of alcohols. researchgate.net Similarly, palladium(II) complexes bearing Schiff base ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental process in synthetic organic chemistry for forming carbon-carbon bonds. researchgate.net Manganese complexes have also demonstrated catalytic activity in the oxidation of hydrocarbons like cyclohexane. researchgate.net
While the specific catalytic activity of the aforementioned Zn(II) complex derived from 2-chloro-6-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}pyridine is not detailed, its synthesis is a key step toward such applications. bohrium.com The presence of both chloro and nitro groups in the ligand backbone is significant, as these electron-withdrawing groups can influence the electronic properties of the metal center, potentially enhancing its catalytic efficiency or stability. nih.gov It has been noted in related systems that vanadyl(IV) complexes containing both chloro and nitro substituents exhibit potent antimicrobial activity, highlighting a potential application in the development of advanced biomaterials. nih.gov
The versatility of Schiff base metal complexes allows for the tuning of their properties by varying the metal ion or modifying the ligand structure, making them prime candidates for the rational design of new catalysts and materials. ekb.eg
| Metal Complex Type | Catalytic Application | Reference |
|---|---|---|
| Ruthenium(II) Schiff Base Complexes | Oxidation of primary alcohols | researchgate.net |
| Palladium(II) Schiff Base Complexes | Suzuki-Miyaura C-C cross-coupling | researchgate.net |
| Manganese(III) Schiff Base Complex | Dioxygen oxidization of cyclohexane | researchgate.net |
| Ruthenium(II) Pincer Complexes | Dehydrogenation of alcohols and N-heterocycles | arabjchem.org |
| Vanadyl(IV) Schiff Base Complexes | Antimicrobial activity (Functional Material) | nih.gov |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-chloro-1-(4-nitrophenyl)ethanone and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. The protons of the chloromethyl group (-CH₂Cl) typically appear as a singlet around 4.69 ppm. The aromatic protons on the nitrophenyl ring exhibit a characteristic splitting pattern due to their coupling. The two protons ortho to the nitro group are shifted downfield and appear as a doublet at approximately 8.33 ppm (J = 8.8 Hz), while the two protons meta to the nitro group are observed as a doublet at around 8.11 ppm (J = 8.8 Hz).
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂Cl | 4.69 | Singlet | N/A |
| Aromatic (ortho to NO₂) | 8.33 | Doublet | 8.8 |
| Aromatic (meta to NO₂) | 8.11 | Doublet | 8.8 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbon (C=O) signal is typically found at approximately 189.9 ppm. The carbon of the chloromethyl group (-CH₂Cl) resonates at about 45.7 ppm. The aromatic carbons show distinct signals: the carbon atom attached to the nitro group appears around 150.8 ppm, the carbon attached to the carbonyl group is at about 138.6 ppm, and the other aromatic carbons are observed at approximately 129.8 ppm and 124.1 ppm.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 189.9 |
| -CH₂Cl | 45.7 |
| Aromatic (C-NO₂) | 150.8 |
| Aromatic (C-C=O) | 138.6 |
| Aromatic (CH) | 129.8 |
| Aromatic (CH) | 124.1 |
NMR spectroscopy is invaluable for confirming the structures of new compounds derived from this compound. For instance, in the synthesis of novel bioactive compounds, ¹H and ¹³C NMR, in conjunction with mass spectrometry and IR spectroscopy, have been used to confirm the formation of derivatives like 2-chloro-1-(2-chlorocyclopropyl)-2-(4-nitrophenyl)ethanone. Similarly, in the creation of indomethacin (B1671933) analogs, NMR was used to verify the structure of complex molecules incorporating the 2-oxo-2-(4-nitrophenyl)ethyl moiety. The specific shifts and coupling patterns in the NMR spectra provide definitive evidence of the successful incorporation of the parent compound's framework into larger, more complex structures.
Vibrational Spectroscopy
The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its functional groups. A strong absorption peak for the carbonyl (C=O) stretching vibration is typically observed around 1705 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong bands at approximately 1522 cm⁻¹ and 1368 cm⁻¹, respectively. The stretching vibration of the C-Cl bond in the chloromethyl group is usually found in the region of 800-600 cm⁻¹. Aromatic C-H stretching vibrations are also present.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretching | ~1705 |
| NO |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides definitive confirmation of its molecular weight and offers insights into its structural stability through the analysis of its fragmentation patterns.
Elucidation of Molecular Structure and Fragmentation Patterns
The molecular weight of this compound is 199.59 g/mol . In electron ionization mass spectrometry (EI-MS), the compound would exhibit a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation of the molecular ion provides a characteristic fingerprint that confirms the arrangement of atoms within the structure.
The fragmentation process typically involves the cleavage of the weakest bonds. For this compound, the primary fragmentation pathways are expected to involve the loss of specific functional groups. Key fragmentation patterns for related α-haloketones and nitroaromatic compounds include:
Loss of the Chloromethyl Radical: Cleavage of the bond between the carbonyl carbon and the α-carbon results in the formation of a stable 4-nitrobenzoyl cation. This involves the loss of the •CH₂Cl radical.
Loss of the Nitro Group: Another common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would lead to a distinct fragment ion.
Loss of Chlorine: The loss of a chlorine radical ([M-Cl]⁺) is a characteristic fragmentation for chloro-substituted compounds.
Carbonyl Group Fragmentation: Cleavage adjacent to the carbonyl group can result in the loss of a CO molecule.
The analysis of these fragments allows for the unambiguous confirmation of the compound's molecular structure. The mass spectrum of the related compound 2-chloro-N-(4-nitrophenyl)acetamide shows a base peak at m/z 183, corresponding to the molecular ion. masterorganicchemistry.com
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Description | Proposed Fragment Structure | Predicted m/z |
| Molecular Ion | [C₈H₆ClNO₃]⁺ | 199.59 |
| Loss of Chlorine | [C₈H₆NO₃]⁺ | 164.03 |
| Loss of Nitro Group | [C₈H₆ClO]⁺ | 153.01 |
| 4-Nitrobenzoyl Cation | [C₇H₄NO₃]⁺ | 150.02 |
| Phenyl Cation | [C₆H₅]⁺ | 77.04 |
X-ray Crystallography
Determination of Solid-State Molecular Conformation
While specific crystallographic data for this compound has not been identified in the surveyed literature, analysis of closely related structures provides insight into the expected conformation. For instance, the crystal structure of 2-Chloro-1-(4-hydroxyphenyl)ethanone reveals that the molecule is nearly planar. nih.gov Similarly, studies on N-(4-nitrophenyl) substituted amides show that the plane of the nitro group is often slightly twisted relative to the phenyl ring. In the structure of 2-azido-N-(4-nitrophenyl)acetamide, this dihedral angle is 5.9(1)°. scispace.com
For this compound, it would be expected that the phenyl ring and the attached nitro and ethanone (B97240) groups would be largely coplanar to maximize conjugation, though steric hindrance from the chloroacetyl group might introduce a slight twist.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of the solid material. Although a specific crystal structure for this compound is not available, the analysis of analogous compounds allows for the prediction of likely interactions.
In related structures, such as N-(4-nitrophenyl) acetamide (B32628) derivatives, the crystal packing is often stabilized by a network of hydrogen bonds and other weak interactions. iucr.org Common interactions observed in similar crystalline solids include:
C—H···O Hydrogen Bonds: These interactions are prevalent, where hydrogen atoms from the phenyl ring or the chloromethyl group can interact with the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. iucr.org
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice.
These interactions collectively create a stable, three-dimensional supramolecular architecture. The specific nature and geometry of these interactions would define the crystal system and space group of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its two main chromophores: the nitroaromatic system and the carbonyl group. The key electronic transitions are:
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The conjugated system of the 4-nitrophenyl ring gives rise to strong absorption bands. For comparison, 4-nitrophenol (B140041) shows a strong absorption band around 318-320 nm. researchgate.net
n → π* Transitions: These are typically lower-intensity absorptions that involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl or nitro groups) to a π* antibonding orbital. For simple ketones, this transition appears as a weak band in the 270-300 nm region. masterorganicchemistry.com
The conjugation between the phenyl ring, the nitro group, and the carbonyl group influences the precise wavelength of these absorption maxima (λmax). The presence of these conjugated chromophores is expected to shift the λmax to longer wavelengths compared to non-conjugated systems. masterorganicchemistry.com
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | 4-Nitrophenyl Ketone | ~250-320 | High |
| n → π | Carbonyl (C=O) | ~270-300 | Low |
| n → π* | Nitro (NO₂) | ~300-350 | Low |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential for modeling the properties of 2-Chloro-1-(4-nitrophenyl)ethanone. These methodologies are founded on the principles of quantum mechanics and are executed using sophisticated software to solve complex equations that describe the electronic behavior of the molecule.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most fundamental and widely used ab initio methods in computational chemistry. Both approaches are used to approximate the solution to the Schrödinger equation for a many-electron system like this compound.
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an averaged way, where each electron interacts with the average field of all other electrons, rather than through direct individual interactions. While foundational, HF theory neglects the instantaneous correlation of electron motions, which can affect the accuracy of the results.
Density Functional Theory (DFT): DFT is a more modern approach that has become exceedingly popular due to its balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation that are partially neglected in the HF method. Various functionals, such as B3LYP, are combined with basis sets (e.g., 6-311++G(d,p)) to perform the calculations. DFT generally provides a more accurate description of molecular properties compared to the HF method for a similar computational effort analis.com.mychemrxiv.org.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and systematically adjusting their positions until a stationary point is reached where the net forces are zero niscpr.res.innanobioletters.com.
This process yields crucial information, including:
Bond Lengths: The equilibrium distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Dihedral Angles: The rotational angles between planes defined by four connected atoms.
Conformational analysis is an extension of geometry optimization that explores the different spatial arrangements (conformers) of a molecule that can arise from rotation around single bonds. By calculating the relative energies of different conformers, researchers can identify the most stable (lowest energy) conformation and understand the energy barriers between them. For this compound, this would involve studying the rotation around the bonds connecting the phenyl ring, the carbonyl group, and the chloromethyl group.
Table 1: Parameters Determined from Geometry Optimization
This table illustrates the type of structural data obtained from geometry optimization calculations for this compound. The specific values would be calculated using methods like DFT (e.g., B3LYP/6-311G(d,p)).
| Parameter | Atom Pair/Trio/Quartet | Calculated Value (Units) |
| Bond Length | C=O | Ångströms (Å) |
| C-Cl | Ångströms (Å) | |
| C-NO₂ | Ångströms (Å) | |
| Bond Angle | O=C-C(phenyl) | Degrees (°) |
| C(phenyl)-C-Cl | Degrees (°) | |
| Dihedral Angle | O=C-C(phenyl)-C(phenyl) | Degrees (°) |
A significant application of quantum chemical calculations is the prediction of molecular spectra, such as infrared (IR) and Raman spectra. After a molecule's geometry is optimized, a frequency calculation can be performed. This calculation determines the normal modes of vibration for the molecule, each corresponding to a specific frequency of absorbed infrared radiation or scattered Raman light sci-hub.ru.
The output provides:
Vibrational Frequencies (cm⁻¹): The positions of absorption or scattering peaks.
Intensities: The relative strengths of these peaks.
By comparing the computed vibrational spectra with experimentally recorded FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations (e.g., C=O stretching, C-Cl stretching, NO₂ symmetric stretching) can be made chemrxiv.orgnist.gov. A good correlation between the theoretical and experimental spectra serves to validate the accuracy of the computational model and the optimized geometry niscpr.res.innanobioletters.com.
Electronic Structure and Reactivity Analysis
Computational methods are invaluable for exploring the electronic properties of a molecule, which are key to understanding its stability, reactivity, and potential interactions.
Frontier Molecular Orbital (FMO) theory is a central concept in describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule semanticscholar.org.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and the ability of the molecule to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity semanticscholar.orgsemanticscholar.org. The analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
This table outlines the primary electronic parameters derived from FMO analysis for this compound.
| Parameter | Description | Calculated Value (Units) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | electron Volts (eV) |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | electron Volts (eV) |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | electron Volts (eV) |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals uni.lu.
NBO analysis is particularly useful for studying:
Charge Delocalization: It quantifies the interactions between filled "donor" orbitals (like bonds or lone pairs) and empty "acceptor" orbitals (like antibonding orbitals). This is achieved through a second-order perturbation theory analysis of the Fock matrix.
Hyperconjugative Interactions: These are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is measured by the stabilization energy, E(2).
A higher E(2) value indicates a more intense interaction between the electron donors and acceptors, signifying greater electron delocalization and increased stability of the molecular system uni.lu. For this compound, NBO analysis can reveal the extent of electron delocalization across the aromatic ring and the influence of the electron-withdrawing nitro and chloroacetyl groups.
Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, typically an electron density isosurface. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.
For this compound, the MEP map is characterized by distinct regions of positive and negative potential, largely dictated by the electronegativity of the constituent atoms and the electron-withdrawing nature of the functional groups.
Negative Potential Regions: The most negative electrostatic potential (typically colored red or yellow) is concentrated around the most electronegative atoms. In this molecule, these sites are the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group. These areas represent regions of high electron density and are the primary sites for attack by electrophiles.
Positive Potential Regions: Regions of positive potential (typically colored blue) are found around the hydrogen atoms of the phenyl ring and the methylene (B1212753) (-CH₂-) group. The most positive potential is anticipated near the hydrogens of the aromatic ring, influenced by the strong electron-withdrawing effect of the adjacent nitro group. These electron-deficient sites are susceptible to interaction with nucleophiles. The carbon atom of the carbonyl group, while not on the surface, carries a significant partial positive charge, making it a key electrophilic center.
The MEP map provides a qualitative prediction of reactivity, guiding the understanding of how the molecule will interact with other reagents. The distinct polarization induced by the nitro and chloroacetyl groups establishes a clear map of its electrophilic and nucleophilic centers.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Oxygen atoms of Nitro Group (NO₂) | Highly Negative | Site for electrophilic attack |
| Oxygen atom of Carbonyl Group (C=O) | Highly Negative | Site for electrophilic attack |
| Hydrogen atoms of Phenyl Ring | Positive | Potential sites for nucleophilic interaction |
| Carbon atom of Carbonyl Group (C=O) | Highly Positive (internally) | Primary site for nucleophilic attack |
| Carbon atom of Methylene Group (-CH₂Cl) | Positive | Secondary site for nucleophilic attack |
Advanced Theoretical Descriptors for Chemical Reactivity
Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the electron density (ρ(r)) of a chemical system to partition it into atomic basins. This approach allows for the characterization of chemical bonding, including both covalent and noncovalent interactions. A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.
In the condensed phase (e.g., a crystal lattice) of this compound, QTAIM analysis would be instrumental in identifying and quantifying various noncovalent interactions that dictate the supramolecular assembly. These interactions would likely include:
Hydrogen Bonds: Weak C-H···O hydrogen bonds could form between the hydrogen atoms of the phenyl ring or the methylene group of one molecule and the oxygen atoms of the nitro or carbonyl groups of a neighboring molecule. The presence of a BCP between a hydrogen and an oxygen atom, coupled with a small ρ(r) and a positive ∇²ρ(r), would confirm a closed-shell interaction characteristic of hydrogen bonding.
Halogen Bonds: Interactions involving the chlorine atom, such as C-Cl···O or C-Cl···π, could also be present. QTAIM would identify the BCPs corresponding to these interactions.
π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions. QTAIM can characterize these by locating BCPs between the rings and analyzing the corresponding electron density properties.
By quantifying the strength and nature of these noncovalent forces, QTAIM provides a fundamental understanding of the crystal packing and physical properties of the compound.
Average Local Ionization Energy (ALIE) and Fukui Functions for Nucleophilic/Electrophilic Attack Prediction
To gain a more quantitative insight into chemical reactivity, descriptors like Average Local Ionization Energy (ALIE) and Fukui functions are employed.
Average Local Ionization Energy (ALIE) represents the energy required to remove an electron from a specific point r in the space around a molecule. nih.gov The lowest values of ALIE on a molecular surface indicate the locations of the most loosely bound electrons, which are the most susceptible to attack by electrophiles and radicals. nih.gov For this compound, the ALIE surface would be expected to show the lowest energy values over the π-system of the nitro-substituted phenyl ring and particularly near the oxygen atoms of the nitro group, highlighting these as the most probable sites for electrophilic interaction.
Fukui Functions are derived from Density Functional Theory (DFT) and describe how the electron density of a molecule changes upon the addition or removal of an electron. mdpi.com They are powerful tools for predicting the most reactive sites for different types of chemical attack. mdpi.com Three main types of Fukui functions are used:
f⁺(r): Predicts sites for nucleophilic attack (where an electron is added).
f⁻(r): Predicts sites for electrophilic attack (where an electron is removed).
f⁰(r): Predicts sites for radical attack.
For this compound, a theoretical analysis would predict the following:
The site with the highest f⁺(r) value would be the carbonyl carbon, confirming its status as the primary electrophilic center ready for nucleophilic attack. The carbon atom attached to the chlorine would also exhibit a significant f⁺(r) value.
The highest f⁻(r) values would likely be found on the oxygen atoms of the nitro group and potentially on the aromatic ring carbons, indicating these are the most favorable sites for electrophilic attack.
It is worth noting that systems containing nitro groups can sometimes exhibit anomalous negative Fukui function values, a phenomenon linked to the complex electronic response of the nitro group to changes in electron count. mdpi.com
Table 2: Predicted Reactive Sites in this compound based on Fukui Functions
| Atom/Region | Predicted High Fukui Value | Type of Attack Predicted |
|---|---|---|
| Carbonyl Carbon (C=O) | f⁺(r) | Nucleophilic |
| Methylene Carbon (-CH₂Cl) | f⁺(r) | Nucleophilic |
| Nitro Group Oxygens (NO₂) | f⁻(r) | Electrophilic |
| Aromatic Ring Carbons | f⁻(r) | Electrophilic |
Bond Dissociation Energy (BDE) Analysis for Chemical Stability
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase, producing two radical fragments. youtube.com It is a fundamental measure of bond strength and provides critical information about the chemical stability and potential reaction pathways of a compound. youtube.com High BDE values indicate strong, stable bonds, while low BDE values suggest weaker bonds that are more susceptible to cleavage.
In this compound, the key bonds for BDE analysis are the C-Cl bond, the C-C bonds in the ethanone (B97240) bridge, and the C-N bond connecting the nitro group to the phenyl ring.
Cα-Cl Bond: The bond between the methylene carbon and the chlorine atom is expected to be one of the weakest in the molecule. Alpha-haloketones are known for the reactivity of this bond, making it a likely site for initial reaction, such as nucleophilic substitution.
CO-Cα Bond: The carbon-carbon bond between the carbonyl group and the chloromethyl group is also of interest. Its strength is influenced by the adjacent carbonyl group.
Aryl-CO Bond: The bond connecting the phenyl ring to the carbonyl group is generally strong due to partial double bond character from conjugation.
Table 3: Approximate Bond Dissociation Energies (BDE) for Key Bonds
| Bond Type | Representative Average BDE (kJ/mol) | Relevance to this compound |
|---|---|---|
| C-Cl | ~339 | Indicates the relative lability of the chlorine atom. |
| C-C | ~348 | Represents the stability of the ethanone backbone. |
| C=O | ~745 | Shows the high stability of the carbonyl double bond. |
| Aromatic C-H | ~464 | High stability of the phenyl ring hydrogens. |
| Aromatic C-C | ~498 | High stability of the aromatic ring structure. |
| C-N | ~305 | Represents the stability of the nitro group linkage. |
Note: These are average values and can vary based on the specific molecular environment. ucsb.edu
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Investigation of Intermolecular Interactions in Condensed Phases
While quantum mechanical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a system containing many molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular motion, and intermolecular interactions in condensed phases like liquids or crystals. nih.gov
For this compound, an MD simulation of its crystal structure would provide invaluable insights into its solid-state properties. The simulation would begin with the experimentally determined crystal lattice structure. Over the course of the simulation, one could observe and analyze:
Stability of Noncovalent Interactions: The dynamics and stability of the intermolecular interactions predicted by QTAIM (e.g., C-H···O hydrogen bonds, π-π stacking) can be monitored. The simulation can reveal the average lifetime, distances, and angles of these bonds, providing a measure of their strength and persistence.
Molecular Motion: MD simulations can characterize the vibrational and librational (rocking) motions of the molecules within the crystal lattice. This is crucial for understanding the compound's thermal properties and phase behavior.
Structural Fluctuations: The simulation would show how the crystal lattice fluctuates around its equilibrium structure at a given temperature, providing information on its structural stability.
By simulating the system's behavior over nanoseconds or longer, MD provides a bridge between the static molecular structure and the macroscopic properties of the material, offering a more complete understanding of its behavior in a realistic environment. nih.gov
Radial Distribution Function (RDF) Analysis for Solvent Interactions
The arrangement of solvent molecules around a solute can significantly influence its chemical reactivity and physical properties. Radial Distribution Function (RDF) analysis, a statistical mechanics tool, is employed to describe the probability of finding a particle at a certain distance from a reference particle. In the context of this compound, RDF analysis derived from molecular dynamics simulations can reveal the structure of the solvation shells.
The general methodology for such an analysis involves:
Molecular Dynamics (MD) Simulation: A simulation box is created containing one molecule of this compound and a large number of solvent molecules. The system's evolution is then simulated over time by solving Newton's equations of motion for all atoms.
RDF Calculation: From the trajectory of the MD simulation, the distances between pairs of atoms (one from the solute, one from the solvent) are calculated for thousands of snapshots. These distances are then binned to create a histogram, which is normalized to give the RDF, g(r).
The resulting RDF plot would show peaks corresponding to the solvation shells. The position of the first peak indicates the most probable distance of the first solvation shell, and the area under this peak can be integrated to estimate the coordination number, which is the average number of solvent molecules in the first solvation shell.
| Interaction Pair (Solute-Solvent) | Expected RDF Peak Position (Å) | Interpretation |
| Carbonyl Oxygen - Solvent Hydrogen | ~1.8 - 2.2 | Strong hydrogen bonding interaction, indicating a well-defined first solvation shell. |
| Nitro Oxygen - Solvent Hydrogen | ~1.9 - 2.3 | Significant hydrogen bonding, contributing to the overall solvation of the molecule. |
| Phenyl Ring - Solvent | Broader, less defined peaks | Weaker van der Waals interactions, indicating a less structured solvation environment around the non-polar part of the molecule. |
This table represents expected trends based on the functional groups present in this compound and general principles of solvation.
Prediction and Characterization of Photophysical Properties
The interaction of molecules with light is fundamental to many technologies. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the photophysical properties of molecules like this compound.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its hyperpolarizability (β).
For organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group (acceptor), while the phenyl ring and the carbonyl group can participate in the π-conjugated system.
DFT calculations can be employed to compute the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_tot) is then calculated from these components. While specific computational results for this compound are not available, studies on similar para-substituted acetophenones provide valuable insights. For instance, it has been shown that the presence of a strong electron-withdrawing group like a nitro group at the para position of an acetophenone (B1666503) derivative can significantly enhance its NLO properties. researchgate.net The barrier to internal rotation of the acetyl group is also influenced by the substituent, which in turn affects the planarity and conjugation of the molecule, impacting the NLO response. researchgate.net
The calculated hyperpolarizability of this compound is expected to be significant due to the push-pull nature of its electronic structure. The chloroacetyl group, also being electron-withdrawing, would further influence the electronic distribution and potentially enhance the NLO response.
| Property | Computational Method | Expected Value | Significance |
| Dipole Moment (μ) | DFT (e.g., B3LYP/6-311++G(d,p)) | Moderately high | A large ground-state dipole moment is often a prerequisite for a significant NLO response. |
| Polarizability (α) | DFT | Moderate | Indicates the ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability (β_tot) | DFT | Significantly non-zero | A large value suggests strong NLO activity, making the compound a candidate for NLO materials. |
This table presents expected trends and the significance of various properties related to the NLO activity of this compound, based on theoretical principles and data from analogous compounds.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green and sustainable chemistry necessitates the development of more efficient and environmentally benign synthetic routes. For 2-Chloro-1-(4-nitrophenyl)ethanone and its derivatives, future research could focus on:
Catalyst- and Solvent-Free Conditions: Exploring reactions under neat conditions without the use of catalysts or solvents can significantly reduce waste and energy consumption. beilstein-journals.org Research into direct C-H bond functionalization and other modern synthetic strategies could lead to highly atom-economical pathways for creating derivatives. beilstein-journals.orgorganic-chemistry.org
Green Metrics: A comparative study of synthetic methods, evaluating them based on green chemistry metrics like atom economy, E-factor, and process mass intensity, can guide the selection and optimization of more sustainable processes. discoveryjournals.org For instance, solvent-free methods have demonstrated higher effective mass yields compared to conventional solvent-based syntheses. discoveryjournals.org
Alternative Energy Sources: The use of microwave irradiation has already shown promise in reducing reaction times and improving yields for related heterocyclic compounds. researchgate.net Further exploration of alternative energy sources like ultrasound and mechanochemistry could lead to even more efficient and sustainable synthetic protocols.
Discovery of Novel Reactivity Patterns and Undiscovered Transformation Pathways
The reactivity of this compound is largely dictated by its electrophilic carbonyl group and the labile chlorine atom. However, there are still many unexplored avenues for its chemical transformations:
Unusual Cyclizations: Investigating unexpected cyclodehydration reactions and other transformations under various conditions could lead to the discovery of novel heterocyclic systems. For example, the failure of certain benzoic acids to undergo expected cyclodehydration with related compounds suggests the potential for uncovering new reactivity rules. bohrium.com
Reductive Heterocyclization: The nitro group offers a handle for reductive heterocyclization, a powerful tool for constructing complex nitrogen-containing heterocycles. nih.gov Exploring the chemoselectivity of these reactions with different reducing agents and reaction conditions could yield a diverse range of novel compounds. nih.gov
Reactions with Novel Reagents: The reaction of this compound with a wider array of nucleophiles and electrophiles remains to be fully explored. For instance, its reaction with various amines, thiols, and other functionalized molecules could lead to new derivatives with interesting properties. rsc.orgacs.orgresearchgate.net
Expansion of Applications in Diverse Fields of Chemical Synthesis
While this compound is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, its full potential in other areas of chemical synthesis is yet to be realized.
Materials Science: The compound could serve as a building block for new organic materials with specific electronic or optical properties. Its derivatives could be investigated for applications in dyes, pigments, and other specialty chemicals.
Corrosion Inhibition: Organic compounds containing heteroatoms and π-systems often exhibit corrosion-inhibiting properties. researchgate.netresearchgate.net Derivatives of this compound could be synthesized and evaluated for their potential to protect metals from corrosion, a field with significant industrial relevance. researchgate.netresearchgate.net
Bioactive Compounds: The core structure of this compound is present in various molecules with reported biological activities, including antimicrobial and cytotoxic effects. researchgate.netmdpi.com Systematic derivatization and biological screening could lead to the discovery of new therapeutic agents. mdpi.comontosight.ainih.gov
Integration of Advanced Machine Learning and Artificial Intelligence in Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules.
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents. mit.edu These models can achieve high accuracy, sometimes even outperforming human chemists, and can be used to screen for new reactions involving this compound. nih.govdrugtargetreview.com
Retrosynthesis: AI can be employed for retrosynthetic analysis, helping chemists to devise efficient synthetic routes to complex target molecules derived from this compound. engineering.org.cn
Property Prediction: AI models can predict various molecular properties, such as biological activity and physicochemical characteristics, which can guide the design of new derivatives with desired functionalities. ijsea.comarxiv.org
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental work with computational studies provides a powerful approach to understanding and predicting chemical phenomena.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, rationalize observed product distributions, and predict the feasibility of new transformations. researchgate.net This can provide valuable insights into the reactivity of this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to understand the relationship between the structure of a molecule and its biological activity. arabjchem.org This can aid in the rational design of new, more potent bioactive compounds based on the this compound scaffold.
High-Throughput Screening: The integration of AI with robotic automation allows for the rapid testing of thousands of reaction conditions, accelerating the optimization of synthetic processes and the discovery of new reactions. ijsea.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
